N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide
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Overview
Description
N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bifuran moiety and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide typically involves the following steps:
Formation of the bifuran moiety: The bifuran unit can be synthesized through a palladium-catalyzed cross-coupling reaction between 2-furylboronic acid and 5-bromo-2-furaldehyde.
Oxalamide formation: The oxalamide linkage is formed by reacting oxalyl chloride with the appropriate amine precursors. In this case, the reaction involves the condensation of 5-ylmethylamine and phenethylamine with oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of efficient catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The phenethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in biochemical pathways.
Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide can be compared with similar compounds such as:
N1-([2,2’-bifuran]-5-ylmethyl)-N2-benzylamide: Similar structure but different substituents, leading to variations in chemical properties and applications.
N1-([2,2’-bifuran]-5-ylmethyl)-N2-ethylamide: Shorter alkyl chain, resulting in different reactivity and biological activity.
The uniqueness of N1-([2,2’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[[5-(furan-2-yl)furan-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(20-11-10-14-5-2-1-3-6-14)19(23)21-13-15-8-9-17(25-15)16-7-4-12-24-16/h1-9,12H,10-11,13H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJYJAWVGRTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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